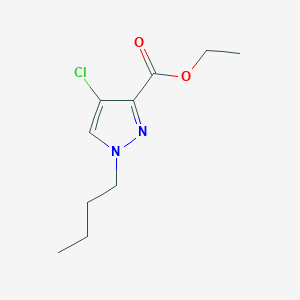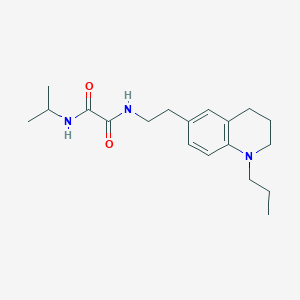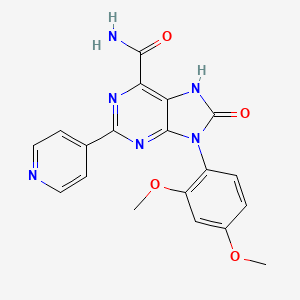
9-(2,4-dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The purine and pyridine rings are aromatic and planar, contributing to the overall stability of the molecule. The dimethoxyphenyl group is also aromatic, and the methoxy groups (-OCH3) are electron-donating, which can influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions, influenced by the electron-donating methoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to have a relatively high molecular weight and may be solid at room temperature. The presence of the polar carboxamide group and the aromatic rings could influence its solubility .科学的研究の応用
Antioxidant Activity
The structure of this compound, which includes a purine base, suggests it could act as an antioxidant . Antioxidants are crucial in neutralizing free radicals and reactive oxygen species (ROS) that can cause cellular damage. The presence of the dimethoxyphenyl group may enhance this property, potentially making it a candidate for studies related to oxidative stress and its impact on diseases .
Neuroprotective Potential
Given the compound’s potential antioxidant activity, it could also be explored for its neuroprotective effects. Oxidative stress is implicated in various neurodegenerative diseases, and compounds that can mitigate this stress are valuable in the development of treatments for conditions like Alzheimer’s and Parkinson’s disease .
Antitumor Activities
Compounds with a purine base are often investigated for their antitumor properties. The specific structure of this compound, particularly the pyridin-4-yl and dimethoxyphenyl groups, might interact with cancer cell lines, inhibiting their growth or inducing apoptosis. This makes it a potential subject for cancer research and drug development .
Antimicrobial Properties
The purine scaffold is known to be a part of many biologically active compounds. This particular derivative could be studied for its antimicrobial properties, including antibacterial and antifungal activities. Its efficacy against various pathogens would be a significant area of research .
Enzyme Inhibition
The compound’s structure suggests it could act as an enzyme inhibitor , particularly for enzymes like acetylcholinesterase (AChE). AChE inhibitors are important in the treatment of diseases like myasthenia gravis and Alzheimer’s disease, where the regulation of neurotransmitters is crucial .
Anti-inflammatory Potential
Lastly, the compound could be explored for its anti-inflammatory potential. Inflammation is a common pathway in many diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic research. The dimethoxyphenyl group, in particular, might contribute to such activity .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-(2,4-dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-28-11-3-4-12(13(9-11)29-2)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)10-5-7-21-8-6-10/h3-9H,1-2H3,(H2,20,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUMFXMSVSAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2747415.png)
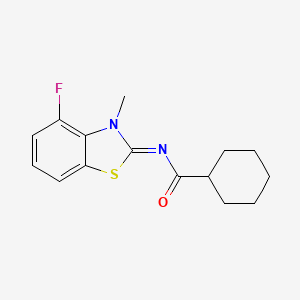
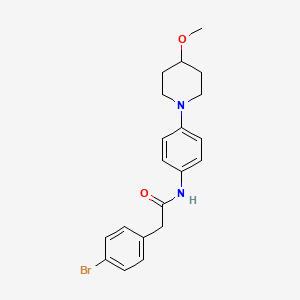
![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2747419.png)
![6-(4-Methylphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2747424.png)
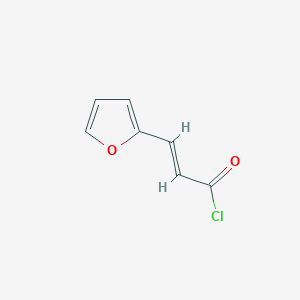
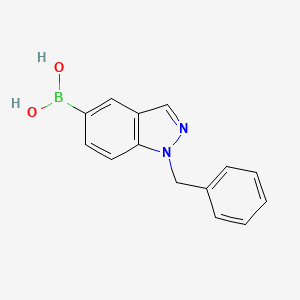
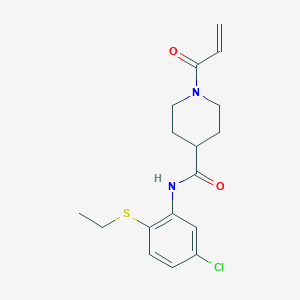
![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)
![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)
![1-(3,4-Dimethoxyphenyl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2747433.png)
![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)
